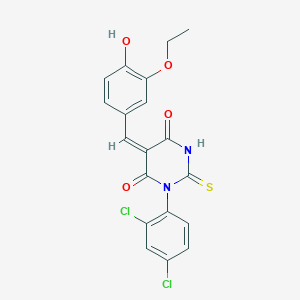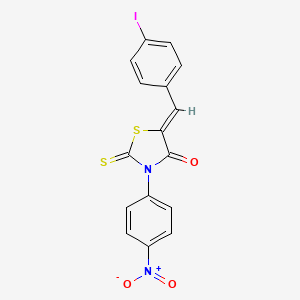![molecular formula C18H19NO3 B3879946 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3879946.png)
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one
Vue d'ensemble
Description
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one, also known as DAPK inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of organic compounds known as chalcones, which are widely used in the synthesis of natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one involves the inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity, which is a key regulator of cell death and survival. 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including autophagy, apoptosis, and cell adhesion. Inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity has been shown to induce apoptotic cell death in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one are primarily related to its inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity. In cancer cells, inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity has been shown to induce apoptotic cell death, leading to a reduction in tumor growth and progression. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one is its specificity for 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 inhibition, making it a promising target for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, the synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.
Orientations Futures
There are several future directions for the research and development of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one. One of the major areas of research is in the development of more efficient synthesis methods that can improve the yield and purity of the product. In addition, further studies are needed to elucidate the mechanism of action and potential therapeutic applications of this compound in various diseases. Finally, the development of more potent and selective inhibitors of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity could lead to the development of more effective cancer therapies.
Applications De Recherche Scientifique
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is in cancer therapy, where this compound has been shown to inhibit the activity of the protein kinase 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1, which is involved in the regulation of cell death and survival. Inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity has been shown to induce apoptotic cell death in cancer cells, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(11-17(20)14-7-5-4-6-8-14)19-16-10-9-15(21-2)12-18(16)22-3/h4-12,19H,1-3H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYMOWLQEUYMSK-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879868.png)
![ethyl 2-benzylidene-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879877.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879890.png)
![ethyl 2-(3,4-diethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879894.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879897.png)

![ethyl 2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879909.png)

![ethyl 7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879931.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine](/img/structure/B3879936.png)
![N-[4-acetyl-5-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3879951.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879955.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879962.png)
![ethyl N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfonyl}glycinate](/img/structure/B3879968.png)